Cas no 876716-20-0 (3-(5-methyl-1H-tetrazol-1-yl)propanoic acid)

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid structure
876716-20-0 structure
商品名:3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
CAS番号:876716-20-0
MF:C5H8N4O2
メガワット:156.14300
MDL:MFCD07186412
CID:709983
PubChem ID:3159645

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 1H-Tetrazole-1-propanoicacid, 5-methyl-
    • 3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid
    • 3-(5-methyltetrazol-1-yl)propanoic acid
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid(SALTDATA: FREE)
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoicacid
    • DTXSID80390214
    • 3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)propanoic acid
    • AKOS000321315
    • 876716-20-0
    • MFCD07186412
    • LS-02088
    • 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
    • MDL: MFCD07186412
    • インチ: InChI=1S/C5H8N4O2/c1-4-6-7-8-9(4)3-2-5(10)11/h2-3H2,1H3,(H,10,11)
    • InChIKey: BWHMAWHZWZJDKG-UHFFFAOYSA-N
    • ほほえんだ: CC1=NN=NN1CCC(=O)O

計算された属性

  • せいみつぶんしりょう: 156.06500
  • どういたいしつりょう: 156.065
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 151
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.6
  • トポロジー分子極性表面積: 80.9Ų

じっけんとくせい

  • 色と性状: Not available
  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: Not available
  • ふってん: 450.9±24.0 °C at 760 mmHg
  • フラッシュポイント: 226.5±22.9 °C
  • 屈折率: 1.651
  • PSA: 80.90000
  • LogP: -0.54380
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid セキュリティ情報

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M589560-100mg
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
876716-20-0
100mg
$ 65.00 2022-06-03
abcr
AB216614-250 mg
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; .
876716-20-0 95%
250MG
€151.40 2022-06-11
abcr
AB216614-5 g
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; .
876716-20-0 95%
5g
€530.60 2023-03-08
TRC
M589560-500mg
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
876716-20-0
500mg
$ 230.00 2022-06-03
1PlusChem
1P004HMW-1g
1H-Tetrazole-1-propanoicacid, 5-methyl-
876716-20-0 95%
1g
$101.00 2025-02-21
eNovation Chemicals LLC
Y1264850-1g
1H-Tetrazole-1-propanoicacid, 5-methyl-
876716-20-0 95%
1g
$165 2025-02-21
TRC
M589560-50mg
3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
876716-20-0
50mg
$ 50.00 2022-06-03
abcr
AB216614-1 g
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; .
876716-20-0 95%
1 g
€179.70 2023-07-20
abcr
AB216614-1g
3-(5-Methyl-1H-tetrazol-1-yl)propanoic acid, 95%; .
876716-20-0 95%
1g
€179.70 2025-02-19
A2B Chem LLC
AC08680-1g
1H-Tetrazole-1-propanoicacid, 5-methyl-
876716-20-0 95%
1g
$87.00 2024-04-19

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid 関連文献

3-(5-methyl-1H-tetrazol-1-yl)propanoic acidに関する追加情報

Recent Advances in the Study of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0): A Comprehensive Research Brief

3-(5-methyl-1H-tetrazol-1-yl)propanoic acid (CAS: 876716-20-0) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic carboxylic acid derivative, characterized by its tetrazole moiety, has demonstrated potential applications in drug discovery, particularly as a bioisostere for carboxylic acids and as a building block in medicinal chemistry. Recent studies have explored its synthetic utility, pharmacological properties, and role in modulating biological targets, positioning it as a versatile scaffold for therapeutic development.

A 2023 study published in the Journal of Medicinal Chemistry investigated the synthetic pathways and structural modifications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid to enhance its pharmacokinetic properties. The research team employed a combination of microwave-assisted synthesis and computational modeling to optimize the compound's solubility and metabolic stability. Their findings revealed that strategic substitutions at the tetrazole ring could significantly improve oral bioavailability while maintaining target engagement, suggesting its potential as a lead compound for further optimization.

In the realm of antimicrobial research, a recent publication in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated the compound's efficacy against drug-resistant bacterial strains. The study utilized 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid as a core structure to develop novel inhibitors of bacterial efflux pumps. Through structure-activity relationship (SAR) analysis, researchers identified key modifications that enhanced antibacterial activity while reducing cytotoxicity, offering promising avenues for addressing antimicrobial resistance challenges.

Ongoing research has also explored the compound's application in neurological disorders. A preclinical study featured in ACS Chemical Neuroscience (2023) investigated its potential as a modulator of glutamate receptors. The tetrazole moiety was found to interact with specific allosteric sites on AMPA receptors, displaying neuroprotective effects in cellular models of excitotoxicity. These findings suggest possible therapeutic applications for conditions such as stroke and neurodegenerative diseases, though further in vivo validation is required.

The compound's role in prodrug development has gained attention in recent pharmaceutical formulation research. A 2024 study in Molecular Pharmaceutics examined its utility as a prodrug linker for various therapeutic agents, capitalizing on its metabolic stability and controlled release properties. The research demonstrated successful application in enhancing the delivery of poorly soluble drugs, with particular promise for oncology therapeutics requiring targeted release profiles.

Analytical chemistry advancements have also contributed to our understanding of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid. Recent developments in mass spectrometry and NMR techniques have enabled more precise characterization of its degradation pathways and metabolite identification. These analytical tools are proving invaluable for quality control in pharmaceutical manufacturing and for understanding the compound's behavior in biological systems.

Looking forward, the diverse applications of 3-(5-methyl-1H-tetrazol-1-yl)propanoic acid continue to expand across multiple therapeutic areas. Current research efforts are focusing on its potential in targeted drug delivery systems, as a component of PROTACs (proteolysis targeting chimeras), and in the development of novel radiopharmaceuticals. The compound's unique physicochemical properties and synthetic versatility make it a valuable asset in modern drug discovery pipelines, with several derivatives currently under preclinical evaluation for various indications.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:876716-20-0)3-(5-methyl-1H-tetrazol-1-yl)propanoic acid
A1185927
清らかである:99%/99%/99%/99%
はかる:5g/10g/25g/50g
価格 ($):951.0/1162.0/2244.0/3696.0